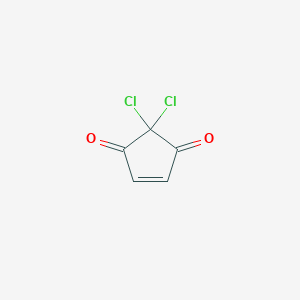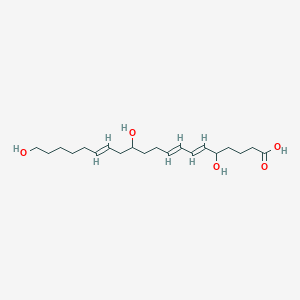
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid, commonly known as 5,12,20-THEA, is a polyunsaturated fatty acid that belongs to the class of eicosanoids. Eicosanoids are signaling molecules that are synthesized from arachidonic acid and play a crucial role in the regulation of various physiological processes in the body. 5,12,20-THEA is a relatively new eicosanoid that has gained attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 5,12,20-THEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. 5,12,20-THEA has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,12,20-THEA has been shown to have various biochemical and physiological effects in the body. It can modulate the production of various eicosanoids, including prostaglandins and leukotrienes, which are involved in the regulation of inflammation and immune response. Additionally, 5,12,20-THEA can modulate the expression of various genes involved in lipid metabolism, inflammation, and cell proliferation. It has also been reported to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 5,12,20-THEA in lab experiments is its potential therapeutic applications in various diseases. It can be used as a potential drug candidate for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, studying 5,12,20-THEA can provide insights into the regulation of eicosanoid metabolism and the modulation of various signaling pathways in the body.
One of the limitations of studying 5,12,20-THEA in lab experiments is its relatively new discovery, which means that there is limited information available on its properties and mechanisms of action. Additionally, the synthesis of 5,12,20-THEA is not well understood, which can make it difficult to obtain sufficient quantities for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,12,20-THEA. One of the areas of interest is the identification of the enzymes involved in its synthesis and the development of methods for its synthesis in larger quantities. Additionally, further studies are needed to elucidate the mechanisms of action of 5,12,20-THEA and its potential therapeutic applications in various diseases. The development of 5,12,20-THEA-based drugs and the evaluation of their efficacy and safety in clinical trials are also areas of interest for future research. Finally, the identification of biomarkers for the detection and monitoring of 5,12,20-THEA in various diseases can provide insights into its role in disease pathogenesis and progression.
Synthesemethoden
The synthesis of 5,12,20-THEA involves the conversion of arachidonic acid to 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid by the action of specific enzymes. The exact mechanism of this conversion is not fully understood, but it is believed to involve the oxidation of arachidonic acid by enzymes such as lipoxygenases or cyclooxygenases. Several studies have reported the synthesis of 5,12,20-THEA from arachidonic acid in vitro, and its presence has also been detected in various tissues in vivo.
Wissenschaftliche Forschungsanwendungen
5,12,20-THEA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory properties of 5,12,20-THEA, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties, as it can inhibit the proliferation and induce apoptosis in cancer cells. Additionally, 5,12,20-THEA has been shown to have cardioprotective effects, as it can reduce the risk of atherosclerosis and myocardial infarction.
Eigenschaften
CAS-Nummer |
102910-23-6 |
|---|---|
Molekularformel |
C20H34O5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(6E,8E,14E)-5,12,20-trihydroxyicosa-6,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7,9,14,18-19,21-23H,1-2,6,8,10-13,15-17H2,(H,24,25)/b5-4+,7-3+,14-9+ |
InChI-Schlüssel |
XDXPWMISTPZJGX-UHFFFAOYSA-N |
Isomerische SMILES |
C(CC/C=C/CC(CC/C=C/C=C/C(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
Kanonische SMILES |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
Synonyme |
5,12,20-TH-6,8,14-EA 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



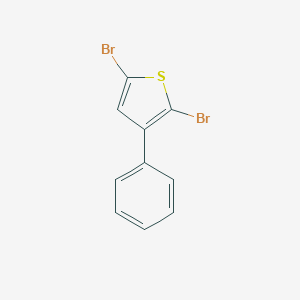
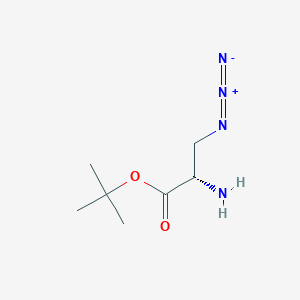
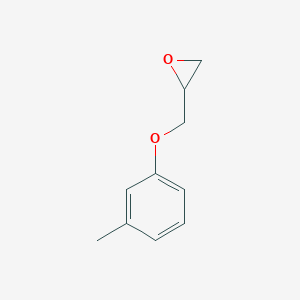
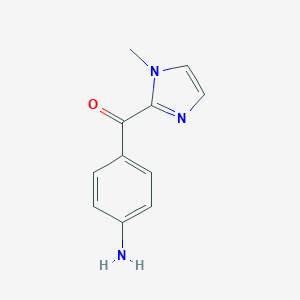
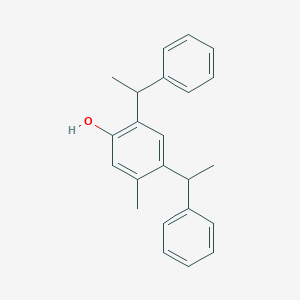
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
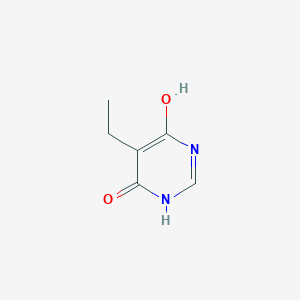
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
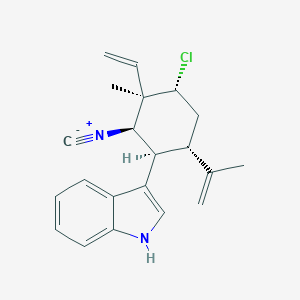
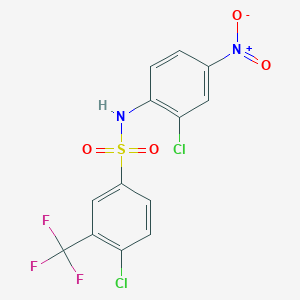
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
